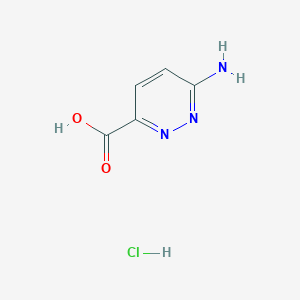

3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride

Beschreibung

Structure and Synthesis 3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride (CAS: 63001-31-0) is a pyridazine derivative featuring a carboxylic acid group at the 3-position, an amino group at the 6-position, and a hydrochloride salt. The compound is synthesized via nucleophilic substitution reactions starting from methyl 6-chloro-3-pyridazinecarboxylate (1). Treatment with primary alkylamines replaces the 6-chloro substituent with an amino group, followed by hydrolysis to yield the carboxylic acid and subsequent hydrochlorination .

Applications and Biological Relevance This compound is of interest due to its structural similarity to fusaric acid, a known dopamine β-hydroxylase inhibitor.

Eigenschaften

IUPAC Name |

6-aminopyridazine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H2,6,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFYJJZPPWBDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-FMAU typically begins with 2-deoxy-2-fluoro-D-galactopyranose. The key steps involve iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold . Another method involves the peracetylation of L-arabinose with acetic anhydride and pyridine, followed by bromination using hydrogen bromide in acetic acid and acetic anhydride to furnish the bromo-sugar . This bromo-sugar is then treated with zinc dust, copper sulfate, and sodium acetate in acetic acid and water, followed by chromatographic separation to yield L-arabinal . The fluoro derivative is obtained by reaction with Selectfluor in refluxing nitromethane and water .

Industrial Production Methods

Industrial production of L-FMAU involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving protecting-group-free synthesis to simplify the process and reduce costs .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

L-FMAU hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

L-FMAU übt seine Wirkung aus, indem es das Enzym Reverse Transkriptase hemmt, das für die Replikation von Viren wie dem Hepatitis-B-Virus entscheidend ist. Die Verbindung wird durch zelluläre Kinasen zu ihrer Triphosphatform phosphoryliert, die mit dem natürlichen Substrat Thymidin konkurriert und so die virale DNA-Synthese hemmt. Diese Hemmung verhindert, dass sich das Virus im Wirt vermehrt und verbreitet.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly targeting neurological disorders. Its derivatives are being investigated for their potential to enhance drug efficacy and reduce side effects associated with conventional treatments .

Antimicrobial Activity

Recent studies have highlighted the potential of metal complexes formed with pyridazinecarboxylic acids to exhibit antibacterial properties. For instance, ruthenium complexes with pyridazine-3-carboxylic acid have shown promise against antibiotic-resistant bacteria, indicating a potential avenue for developing new antimicrobial agents .

Agricultural Chemistry

Formulation of Agrochemicals

This compound is utilized in the development of agrochemicals, particularly herbicides and pesticides. Its application aims to improve crop yields while minimizing environmental impact. Research indicates that formulations incorporating pyridazine derivatives can enhance the effectiveness of pest control strategies .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, 3-pyridazinecarboxylic acid is employed to study enzyme inhibition and metabolic pathways. This research aids in identifying new therapeutic targets for diseases such as cancer and metabolic disorders. The compound’s structural properties allow it to interact with various biological molecules, facilitating the discovery of novel treatments .

Material Science

Development of Novel Materials

The compound is also explored in material science for its potential in creating advanced materials. These include polymers and coatings that exhibit improved durability and resistance to environmental factors. Research into the synthesis of these materials has shown promising results, indicating their applicability in various industrial sectors .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, 3-pyridazinecarboxylic acid serves as a reagent in various techniques for detecting and quantifying other chemical substances. Its ability to form stable complexes with metal ions enhances its utility in analytical applications, facilitating more accurate measurements in complex mixtures .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical Development | Drug synthesis intermediates | Enhances drug efficacy for neurological disorders |

| Agricultural Chemistry | Formulation of herbicides and pesticides | Improves crop yield and reduces environmental impact |

| Biochemical Research | Enzyme inhibition studies | Identifies new therapeutic targets |

| Material Science | Development of polymers and coatings | Increases durability and environmental resistance |

| Analytical Chemistry | Reagent for detection and quantification | Facilitates accurate measurements in complex mixtures |

Case Studies

-

Ruthenium Complexes with Pyridazine Carboxylic Acid

- Researchers synthesized several ruthenium complexes with pyridazine-3-carboxylic acid to evaluate their antibacterial activity against Pseudomonas aeruginosa. The study found that these complexes exhibited moderate antibacterial effects, suggesting a new direction for antibiotic development amidst rising resistance .

-

Agrochemical Formulations

- A study focused on the incorporation of pyridazine derivatives into pesticide formulations demonstrated enhanced efficacy against common agricultural pests while reducing the environmental footprint compared to traditional chemicals. This highlights the compound's role in sustainable agriculture practices .

Wirkmechanismus

L-FMAU exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of viruses like hepatitis B virus. The compound is phosphorylated by cellular kinases to its triphosphate form, which competes with the natural substrate, thymidine, thereby inhibiting viral DNA synthesis . This inhibition prevents the virus from replicating and spreading within the host .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridazine Derivatives

6-Hydroxypyridazine-3-carboxylic Acid Hydrochloride (CAS: 2048273-64-7)

- Structure: Features a hydroxyl group instead of an amino group at the 6-position.

- Synthesis : Likely derived via hydrolysis of chloro or nitro precursors.

- Properties: Reduced nucleophilicity compared to the amino derivative, leading to lower reactivity in substitution reactions. No reported biological activity .

Hexahydropyridazine-3-carboxylic Acid (CAS: 32750-52-0)

- Structure : Saturated pyridazine ring (hexahydro form).

- Synthesis : Achieved through catalytic hydrogenation of the aromatic pyridazine core.

- Properties: Increased conformational flexibility and altered electronic properties due to loss of aromaticity. Potential differences in solubility and metabolic stability .

6-(Boc-Amino)-3-Pyridazinecarboxylic Acid

- Structure: tert-butoxycarbonyl (Boc)-protected amino group at the 6-position.

- Synthesis : Introduced via Boc protection during amine substitution.

- Properties : The Boc group enhances stability during synthesis but requires deprotection for biological activity. Used as an intermediate in peptide coupling .

Positional Isomers and Heterocyclic Analogs

4-Pyridazinecarboxylic Acid (CAS: 50681-25-9)

- Structure : Carboxylic acid group at the 4-position instead of 3.

- Impact : Altered electronic distribution and hydrogen-bonding capacity, affecting interactions with biological targets .

Pyrazolo[3,4-c]pyridazine Derivatives

- Structure : Fused pyrazole-pyridazine ring system.

- Synthesis : Generated via cyclization reactions using hydrazine derivatives.

- Properties: Increased planarity enhances binding to flat enzyme active sites but reduces solubility compared to monocyclic pyridazines .

Functional Group Modifications in Pharmacologically Active Compounds

Fusaric Acid (5-Butyl-2-Pyridinecarboxylic Acid)

- Structure : Pyridine core with a butyl chain and carboxylic acid.

3-Chloro-6-(Methylamino)pyridazine (CAS: 14959-32-1)

Data Table: Key Properties of 3-Pyridazinecarboxylic Acid, 6-Amino-, Hydrochloride and Analogs

Biologische Aktivität

3-Pyridazinecarboxylic acid, 6-amino-, hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in antiviral and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a derivative of pyridazine, a heterocyclic compound that has garnered attention in medicinal chemistry. Its structure enables various interactions with biological targets, making it a candidate for therapeutic applications.

Antiviral Activity

One of the most notable biological activities of this compound is its antiviral effect , particularly against the hepatitis B virus (HBV). The mechanism involves inhibition of the reverse transcriptase enzyme, which is crucial for viral replication. The compound is phosphorylated by cellular kinases to its triphosphate form, competing with natural substrates and effectively inhibiting viral DNA synthesis.

Table 1: Antiviral Activity Against HBV

| Compound | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Pyridazinecarboxylic acid, 6-amino- | Reverse transcriptase inhibitor | 0.5 | |

| Adefovir dipivoxil | Nucleotide analog | 0.7 | |

| Lamivudine | NRTI | 1.2 |

Anticancer Activity

Research has also indicated promising anticancer properties of this compound. It has been shown to exhibit antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's mechanism involves the inhibition of specific kinases such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on A549 cells:

- Cell Viability Assay : The compound demonstrated an IC50 value of approximately 1.05 µM .

- Mechanism : It induced apoptosis in a dose-dependent manner and inhibited cell cycle progression at the G0/G1 phase.

- Western Blot Analysis : Confirmed downregulation of c-Met and VEGFR-2 signaling pathways .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A549 | 1.05 | c-Met/VEGFR-2 inhibition | |

| MCF-7 | 1.05 | Apoptosis induction | |

| HeLa | 1.28 | Cell cycle arrest |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in cell signaling pathways:

- c-Met : A receptor tyrosine kinase implicated in cancer progression; inhibition leads to reduced cell proliferation and increased apoptosis.

- VEGFR-2 : Plays a crucial role in angiogenesis; targeting this receptor can impede tumor growth by restricting blood supply.

Q & A

Basic: What are the established synthetic routes for 6-amino-3-pyridazinecarboxylic acid hydrochloride, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis of 6-amino-3-pyridazinecarboxylic acid hydrochloride typically involves regioselective functionalization of the pyridazine ring. A common approach is to start with 3-pyridazinecarboxylic acid (CAS 2164-61-6) , followed by nitration at the 6-position and subsequent reduction to introduce the amino group. The hydrochloride salt is formed via acidification with HCl.

- Key Conditions :

- Nitration : Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reduction (e.g., SnCl₂ in HCl) can convert nitro to amino groups. Hydrogenation is preferred for higher purity .

- Salt Formation : Precipitation in anhydrous HCl/ethanol yields the hydrochloride form. Monitor pH to ensure complete protonation .

Basic: Which spectroscopic methods are most effective for characterizing 6-amino-3-pyridazinecarboxylic acid hydrochloride?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm for pyridazine rings) and carboxyl/amine functional groups. DMSO-d₆ is a suitable solvent .

- FT-IR : Look for carboxyl C=O stretching (~1700 cm⁻¹) and NH₃⁺ vibrations (~2500–3000 cm⁻¹) to confirm the hydrochloride salt .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ for the free base (theoretical m/z 156.04 for C₅H₅N₃O₂) and adducts for the hydrochloride form .

- Elemental Analysis : Verify Cl⁻ content (~20–22% for the hydrochloride salt) .

Advanced: How can researchers address contradictions in reported solubility data across solvent systems?

Methodological Answer:

Discrepancies often arise from variations in salt dissociation, solvent polarity, and impurities. To resolve this:

Standardize Solvent Pre-Treatment : Use HPLC-grade solvents and degas to remove CO₂, which affects ionic strength .

Quantitative Solubility Assays : Employ shake-flask methods with UV-Vis quantification (λmax ~260–280 nm for pyridazines) .

Temperature Control : Conduct trials at 25°C ± 0.5°C to minimize thermal effects on dissociation .

Ionic Strength Adjustment : Add NaCl to mimic physiological conditions if studying biological applications .

Advanced: What strategies optimize regioselective amination of 3-pyridazinecarboxylic acid derivatives?

Methodological Answer:

Regioselectivity challenges arise from competing ring positions. Mitigation strategies include:

- Directing Groups : Temporarily introduce electron-withdrawing groups (e.g., Cl at position 4) to steer nitration/amination to position 6. Remove post-functionalization via hydrolysis .

- Metal Catalysis : Use Cu(I)-mediated coupling for C–N bond formation, leveraging carboxylate coordination to enhance selectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites based on frontier molecular orbitals .

Basic: What are the critical storage conditions for maintaining compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hygroscopic clumping. The hydrochloride form is moisture-sensitive .

- Stability Monitoring : Perform HPLC every 6 months (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation peaks .

Advanced: How does the hydrochloride salt form influence supramolecular interactions?

Methodological Answer:

The hydrochloride salt enhances hydrogen-bonding and ionic interactions:

- Coordination Complexes : The NH₃⁺ group acts as a hydrogen-bond donor, facilitating assembly with cyclodextrins or crown ethers .

- Crystal Engineering : In X-ray structures, Cl⁻ counterions often bridge molecules via N–H···Cl interactions. Use single-crystal XRD to map packing motifs .

- pH-Dependent Behavior : At neutral pH, partial deprotonation reduces ionic interactions—study this via zeta potential measurements in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.